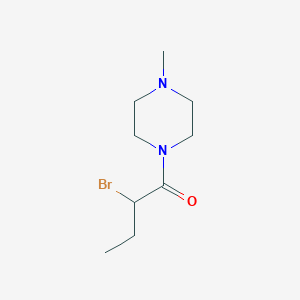
1-(2-Bromobutanoyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Bromobutanoyl)-4-methylpiperazine” is a chemical compound. It is part of a larger class of compounds known as alkyl halides because it contains bromine, a halogen .
Molecular Structure Analysis
The molecular formula of “1-(2-Bromobutanoyl)-4-methylpiperazine” is C10H18BrNO . The molecular weight is 248.16 .Physical And Chemical Properties Analysis
The physical form of “1-(2-Bromobutanoyl)-4-methylpiperazine” is a liquid . It has a molecular weight of 248.16 .Applications De Recherche Scientifique
Synthesis and Pharmacological Activity of Derivatives : A study by Lalezari et al. (1975) describes the transformation of 5-substituted 2-amino-1,3,4-thiadiazoles to their 2-bromo derivatives, similar in structure to 1-(2-Bromobutanoyl)-4-methylpiperazine. These derivatives displayed antihistaminic, anticholinergic, and norepinephrine-potentiating activities, indicating potential pharmacological applications (Lalezari et al., 1975).
Suzuki Cross-Coupling Reaction and Electronic Properties : Nazeer et al. (2020) studied the Suzuki cross-coupling reaction involving 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound related to 1-(2-Bromobutanoyl)-4-methylpiperazine. This research focused on the electronic properties and reactivity of the synthesized compounds, providing insights into their potential applications in material science and molecular electronics (Nazeer et al., 2020).
Synthesis and Study of 5-HT(1A) Receptor Ligands : Cybulski et al. (2001) reported the synthesis of new 1,4-substituted 2-methylpiperazine derivatives, related to 1-(2-Bromobutanoyl)-4-methylpiperazine. These compounds were evaluated for their affinity to 5-HT(1A) receptors, highlighting their potential use in the development of neuropharmacological agents (Cybulski et al., 2001).
Synthesis of Benzoxazepine Derivatives : Kohara et al. (2002) synthesized a series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, compounds structurally similar to 1-(2-Bromobutanoyl)-4-methylpiperazine. These derivatives demonstrated potent antipsychotic activity, suggesting their relevance in the development of new psychiatric medications (Kohara et al., 2002).
NBO, HOMO, LUMO Analysis and Vibrational Spectra of Derivatives : Mahalakshmi and Balachandran (2015) conducted a detailed analysis of 1-Amino-4-methylpiperazine, closely related to 1-(2-Bromobutanoyl)-4-methylpiperazine. This study involved spectroscopic analysis and quantum chemical calculations, providing valuable information for understanding the electronic properties of such compounds (Mahalakshmi & Balachandran, 2015).
Propriétés
IUPAC Name |
2-bromo-1-(4-methylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2O/c1-3-8(10)9(13)12-6-4-11(2)5-7-12/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUODBYDTACSKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251536 |
Source


|
| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobutanoyl)-4-methylpiperazine | |
CAS RN |
1119453-01-8 |
Source


|
| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4-methyl-1-piperazinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)
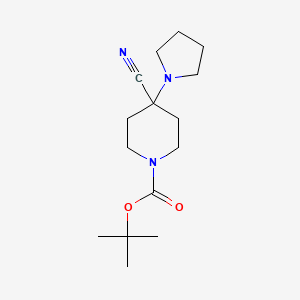
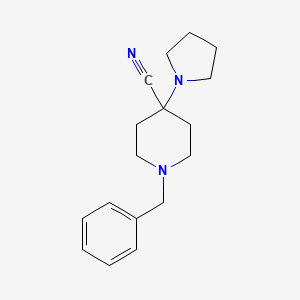
![(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344457.png)
![(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B1344458.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)
![5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1344463.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
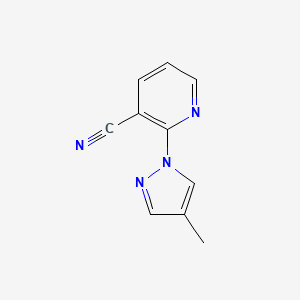
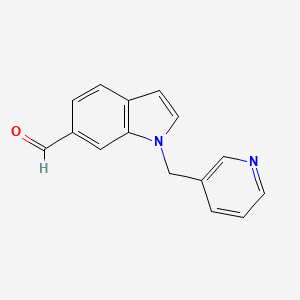
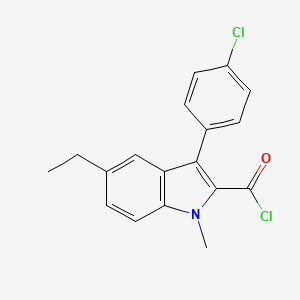
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)